Datpalphas

Description

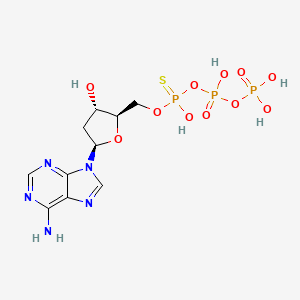

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPIKNHZOWQALM-DLQJRSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O11P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-28-4, 87092-22-6 | |

| Record name | 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Thiodeoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Datpalphas Datpαs

Chemical Synthesis Protocols for Datpalphas (dATPαS) and Related Thionucleotides

Chemical synthesis of dATPαS can be broadly categorized into multi-step protocols that rely on protecting groups and more modern, optimized one-pot procedures that offer greater efficiency.

Multi-Step Reaction Sequences and Strategic Intermediates

Traditional chemical synthesis of nucleotide analogs like dATPαS is a multi-step process that necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions at the various functional groups of the deoxyadenosine (B7792050) molecule. This approach, while often laborious, provides a high degree of control over the synthetic pathway.

The process typically begins with the protection of the amino group on the adenine (B156593) base and the hydroxyl group at the 3' position of the deoxyribose sugar. This ensures that the subsequent phosphorylation and thiophosphorylation reactions occur exclusively at the 5'-hydroxyl position. Common protecting groups for the exocyclic amine include benzoyl or isobutyryl groups, while the 3'-hydroxyl is often protected with an acid-labile group like dimethoxytrityl (DMT) or a silyl (B83357) ether.

Once the protected nucleoside is prepared, the synthesis proceeds through several key strategic intermediates:

5'-Phosphorylation: The free 5'-hydroxyl group is first phosphitylated using a phosphoramidite (B1245037) reagent.

Sulfurization: The resulting phosphite (B83602) triester is then sulfurized to introduce the sulfur atom at the α-phosphate position. This step is critical and creates the stereocenter at the phosphorus atom, resulting in a mixture of Sp and Rp diastereomers.

Chain Elongation: The thiophosphorylated intermediate is then coupled with pyrophosphate to form the triphosphate chain.

Deprotection: Finally, all protecting groups are removed under specific conditions (e.g., acid treatment for DMT and ammonolysis for base-protecting groups) to yield the final dATPαS product.

This multi-step approach, while effective, often involves numerous protection and deprotection steps, leading to potential yield losses at each stage and requiring extensive purification of intermediates.

Optimized Single-Reaction Vessel Procedures

To overcome the inefficiencies of multi-step syntheses, optimized "one-pot" procedures have been developed. These methods circumvent the need for protecting groups by leveraging the differential reactivity of the hydroxyl groups on the deoxyribose ring. A prominent one-pot strategy involves the use of a mild phosphitylating reagent that selectively reacts with the more reactive 5'-hydroxyl group of the unprotected nucleoside. nih.gov

A common approach generates a selective phosphitylating reagent in situ by reacting a compound like 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite) with pyrophosphate. nih.gov This reagent then selectively phosphorylates the 5'-position of the unprotected 2'-deoxyadenosine (B1664071). The reaction is followed by sulfurization and subsequent hydrolysis to yield the crude dATPαS as a mixture of Sp and Rp diastereomers. researchgate.net These one-pot syntheses are significantly more time- and cost-effective as they eliminate the lengthy protection and deprotection sequences and reduce the formation of by-products, simplifying purification. nih.govbiosynth.com

| Synthesis Strategy | Key Features | Advantages | Disadvantages |

| Multi-Step Synthesis | Use of protecting groups for amino and hydroxyl functions; sequential reactions with purification of intermediates. | High control over reaction pathway; well-established chemistry. | Time-consuming; lower overall yields due to multiple steps; requires extensive purification. |

| One-Pot Synthesis | No protecting groups required; selective 5'-phosphitylation/thiophosphorylation of unprotected nucleoside. | Rapid and efficient; cost-effective; reduced by-product formation. nih.govbiosynth.com | May offer less control for highly complex analogs. |

Purification Strategies for Stereoisomers (Sp- and Rp-)

The chemical synthesis of dATPαS invariably produces a mixture of two diastereomers, designated Sp and Rp, which differ in the stereochemical configuration at the α-phosphorus atom. As these isomers often exhibit different biological activities, with polymerases typically preferring the Sp isomer, their separation is crucial for many applications. researchgate.net

Effective separation by RP-HPLC typically involves:

Stationary Phase: C18 columns are commonly used, providing a nonpolar environment for the separation.

Mobile Phase: A buffered aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol, is used. A gradient of the organic modifier is often employed to achieve optimal resolution.

Ion-Pairing Reagents: To enhance the retention and separation of the highly polar nucleotide analogs on the nonpolar stationary phase, an ion-pairing reagent like triethylammonium (B8662869) acetate (B1210297) (TEAA) is often added to the mobile phase.

By carefully optimizing the mobile phase composition, pH, and gradient, baseline separation of the Sp and Rp peaks can be achieved, allowing for the collection of diastereomerically pure fractions. researchgate.netresearchgate.net

Biocatalytic and Enzymatic Production of this compound (dATPαS)

Biocatalytic methods offer a sustainable and highly selective alternative to chemical synthesis. These approaches utilize whole microbial cells or purified enzymes to perform the desired chemical transformations under mild aqueous conditions.

Utilization of Microbial Systems (e.g., Saccharomyces cerevisiae)

The budding yeast Saccharomyces cerevisiae is a robust and well-characterized microbial host that has been successfully engineered for the production of various nucleotides and their analogs. nih.gov The synthesis of dATP in S. cerevisiae typically involves a two-step phosphorylation cascade, starting from 2'-deoxyadenosine monophosphate (dAMP). nih.gov

dAMP to dADP: The first phosphorylation is catalyzed by a deoxynucleoside monophosphate kinase.

dADP to dATP: The second phosphorylation is carried out by a nucleoside diphosphate (B83284) kinase, which transfers a phosphate (B84403) group from a donor molecule, typically ATP. nih.gov

While the direct production of the thio-analog dATPαS in S. cerevisiae is not as extensively documented, the broad substrate specificity of many yeast kinases suggests this is a feasible approach. nih.gov Yeast nucleoside-diphosphate kinase, for example, is known to accept a wide range of both deoxyribo- and ribonucleoside diphosphates as substrates. nih.gov This promiscuity could potentially be exploited for the phosphorylation of dADPαS to dATPαS. The production would likely start from the precursor dAMPαS, which would be fed to the yeast cells. The endogenous kinase machinery of the yeast would then perform the sequential phosphorylations.

Optimization of ATP Regeneration Systems for Enhanced Biosynthesis

A major challenge in enzymatic phosphorylation is the high cost of the phosphate donor, ATP. To make the process economically viable, the biocatalytic synthesis of dATP (and by extension, dATPαS) is often coupled with an ATP regeneration system . This system continuously replenishes the ATP consumed during the phosphorylation cascade, allowing a small, catalytic amount of ATP to drive the reaction to completion. researchgate.net

In whole-cell systems like S. cerevisiae, the native glycolytic pathway (EMP pathway) can serve as an intrinsic ATP regeneration system, converting glucose into ATP. nih.gov The efficiency of this pathway can be significantly enhanced by optimizing fermentation conditions and adding chemical effectors. nih.gov

For in vitro enzymatic syntheses using purified enzymes, a secondary enzyme system is added to regenerate ATP. Common ATP regeneration systems include:

| Enzyme | Phosphate Donor | By-product |

| Pyruvate (B1213749) Kinase (PK) | Phosphoenolpyruvate (B93156) (PEP) | Pyruvate |

| Acetate Kinase (AcK) | Acetyl phosphate (AcP) | Acetate |

| Polyphosphate Kinase (PPK) | Polyphosphate (PolyP) | Shorter PolyP |

Coupling these regeneration systems to the nucleotide synthesis cascade shifts the reaction equilibrium towards the product, resulting in significantly higher conversion rates and yields, often exceeding 90%. nih.gov This approach not only reduces the cost associated with ATP but also minimizes the accumulation of ADP, which can cause feedback inhibition of the kinase enzymes. nih.gov

Characterization of Enzymatic Pathways Involved in Thionucleotide Formation

The formation of thionucleotides like dATPαS often relies on enzymatic pathways that utilize kinases to phosphorylate the corresponding nucleoside precursors. In de novo synthesis pathways, ribonucleotides are typically synthesized first, with deoxyribonucleotides being subsequently formed from ribonucleoside diphosphates. youtube.com The synthesis of modified nucleoside triphosphates can be achieved through biocatalytic routes that leverage enzymes from nucleotide metabolism, offering high regioselectivity. nih.gov

One-pot enzymatic cascade reactions have been developed for the synthesis of natural and modified nucleoside triphosphates. nih.gov These systems can employ a series of enzymes to sequentially phosphorylate a nucleoside. For instance, a cascade system might use a nucleoside kinase, a nucleoside monophosphate kinase, and a nucleoside diphosphate kinase. To drive the reaction toward the triphosphate product, a (d)ATP regeneration system, such as one using pyruvate kinase (PK) and phosphoenolpyruvate (PEP), can be incorporated. nih.gov

DNA and RNA polymerases are crucial enzymes that incorporate dATPαS into growing nucleic acid chains. These enzymes exhibit stereoselectivity, typically recognizing only the Sp-diastereomer of dNTPαS as a substrate. nih.gov This chirality at the α-phosphorus position has made these analogs useful probes for investigating the mechanisms of NTP-binding enzymes. nih.gov For example, DNA polymerase I recognizes the Sp-isomer of dATPαS but not the Rp-isomer, suggesting that coordination of the metal ion to the α-phosphate is not essential for the enzymatic reaction to proceed. nih.gov Several polymerases, including Taq DNA polymerase, have been used to incorporate phosphorothioate-modified nucleotides into DNA aptamers. frontiersin.org

| Enzyme Type | Role in Thionucleotide Utilization | Reference |

| Nucleoside Kinases | Catalyze the initial phosphorylation of nucleosides in synthetic pathways. | youtube.com |

| Nucleoside Diphosphate Kinase (NDPK) | Catalyzes the final phosphorylation step from diphosphate to triphosphate. | youtube.com |

| DNA/RNA Polymerases | Incorporate dNTPαS into nucleic acid chains, showing stereoselectivity for the Sp-diastereomer. | nih.govfrontiersin.org |

| Pyruvate Kinase (PK) | Used in (d)ATP regeneration systems to improve triphosphate synthesis yield. | nih.gov |

Synthesis of Structurally Modified this compound (dATPαS) Derivatives

The structural modification of dATPαS is essential for creating functionalized analogs used as chemical biology probes. These derivatives can be engineered to include reporters like fluorescent labels or reactive groups for cross-linking.

The design of functionalized dATPαS analogs involves the covalent attachment of a functional moiety, such as a fluorophore or a photoreactive group, to the nucleobase, often via a linker. mdpi.com Key design principles focus on preserving the nucleotide's ability to be recognized and incorporated by polymerases while maximizing the utility of the attached label.

Fluorophores : The selection of a fluorophore is critical. Cyanine dyes, for example, are often used due to their strong fluorescence and tunable photophysical properties. mdpi.com Theoretical studies suggest that the fluorescence quantum yield of synthetic fluorescent nucleotides is influenced by the geometry and rotational freedom of the fluorescent tag relative to the nucleobase. chemrxiv.orgchemrxiv.org Increasing steric hindrance to interfere with free rotation can enhance fluorescence. The point of attachment on the nucleobase also directly influences the probability of charge transfer and the final fluorescence properties. chemrxiv.orgchemrxiv.org

Photoaffinity Labels : These labels, such as benzophenone (B1666685) or diazirine groups, are designed to become highly reactive upon UV irradiation, forming covalent bonds with nearby molecules, like binding proteins. nih.gov This allows for the identification and characterization of molecular interactions. The design of these probes often creates a trifunctional molecule presenting the sugar head group, a photoreactive group, and a fluorescent tag for detection. nih.gov

Linkers : A linker is used to connect the functional group to the nucleotide. The linker's length and chemical nature are crucial for regulating the pharmacokinetic properties of the final conjugate and ensuring that the attached group does not sterically hinder polymerase activity. mdpi.com

Regioselective modification involves placing functional groups at specific positions on the dATPαS molecule. The polyfunctional nature of nucleosides makes this a challenging task. frontiersin.org Modifications are often directed at the nucleobase, as changes to the sugar or phosphate can be more likely to disrupt polymerase recognition.

2-Substituted dATP Derivatives : The minor groove of DNA is a target for modification, and this can be achieved by using dATP derivatives with substituents at the 2-position of the adenine base. nih.gov A series of 2-substituted dATP derivatives bearing groups like chloro, amino, methyl, vinyl, and ethynyl (B1212043) have been successfully synthesized. nih.govresearchgate.net These were prepared via triphosphorylation of the corresponding 2'-deoxyribonucleosides, which were themselves synthesized through cross-coupling reactions from 2-iodo-2'-deoxyadenosine. nih.gov While smaller substituents are well-tolerated by DNA polymerases (such as KOD XL, Vent(exo-), and Bst), bulkier groups like phenyl can prevent incorporation. nih.gov

N6-Modifications : The N6 position of adenine is another common site for modification. For example, N4-acylated 2'-deoxycytidine (B1670253) triphosphates have been synthesized and shown to be efficient substrates for various DNA polymerases. nih.gov A similar strategy can be applied to dATP, where acylation or alkylation at the N6 position can introduce new functionalities.

| Modification Position | Substituent Examples | Compatible Polymerases | Application | Reference |

| 2-position (Adenine) | Cl, NH₂, CH₃, Vinyl, Ethynyl | KOD XL, Vent(exo-), Bst | Minor groove labeling, post-synthetic modification | nih.gov |

| 2-position (Adenine) | Phenyl | None tested | Polymerase inhibitor | nih.gov |

Post-synthetic modification is a powerful strategy where a reactive group is first incorporated into DNA via a modified dATPαS derivative, and then a second molecule is attached to this reactive handle. This approach provides flexibility for labeling DNA with a wide variety of molecules. nih.gov

Click Chemistry : This term refers to a group of reactions known for their high efficiency, reliability, and mild reaction conditions. youtube.com The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example. DNA containing an ethynyl group, introduced via a 2-ethynyl-dATP derivative, can be efficiently labeled with an azide-containing molecule, such as the Cy3 fluorophore. nih.gov

Thiol-Ene Addition : This reaction involves the addition of a thiol to an alkene (ene), typically initiated by radicals generated by light or heat. youtube.comnih.gov It is highly efficient and proceeds under aqueous conditions with high functional group tolerance. nih.gov DNA modified with a vinyl group, incorporated using 2-vinyl-dATP, can be post-synthetically labeled via a thiol-ene reaction with a thiol-containing molecule, such as a coumarin (B35378) dye. nih.gov This method has been widely applied in polymer and materials synthesis and for peptide modification. nih.govrsc.orgresearchgate.net

These post-synthetic strategies, enabled by the enzymatic incorporation of dATPαS derivatives with specific reactive handles, pave the way for diverse minor-groove nucleobase modifications and conjugations useful in chemical biology and imaging. nih.gov

Molecular Mechanisms of Datpalphas Datpαs Interaction and Enzymatic Catalysis

Interactions with Nucleic Acid Polymerases

2'-deoxyadenosine-5'-O-(1-thiotriphosphate) (Datpalphas or dATPαS), a sulfur-containing analog of dATP, serves as a valuable tool for probing the mechanisms of DNA polymerases. Its unique stereochemistry and the altered properties of the phosphorothioate (B77711) linkage provide insights into substrate recognition, the catalytic cycle, and the fidelity of DNA synthesis.

The efficiency with which DNA polymerases incorporate dATPαS is determined by the kinetics of binding and catalysis. Pre-steady-state kinetic analysis allows for the determination of the apparent dissociation constant (Kd,app) and the maximum rate of polymerization (kpol).

In a study utilizing rat brain DNA polymerase β (Pol β), the kinetic parameters for the incorporation of dATP and its α-thio analogs were measured. For the natural substrate dATP, Pol β exhibited a kpol of 95 s⁻¹ and a Kd,app of 17 µM in the presence of Mg²⁺. When dATPαS was introduced, these parameters were altered, reflecting the polymerase's ability to recognize and utilize this analog. The specific kinetic values for the different isomers of dATPαS are detailed in the subsequent sections. nih.govacs.org

The following table summarizes the kinetic parameters for dATP incorporation by wild-type DNA Polymerase β in the presence of Mg²⁺.

| Substrate | kpol (s⁻¹) | Kd,app (µM) |

| dATP | 95 | 17 |

This table presents the kinetic parameters for the incorporation of the natural substrate dATP by wild-type DNA Polymerase β in the presence of Mg²⁺.

This compound exists as two diastereomers, designated Sp and Rp, based on the configuration at the α-phosphorus atom. DNA polymerases often exhibit a preference for one isomer over the other. Pre-steady-state kinetic analysis of rat brain DNA polymerase β (Pol β) revealed a distinct preference for the Sp isomer of dATPαS in the presence of Mg²⁺. nih.govacs.org

The stereoselectivity, defined as the ratio of the incorporation efficiency ((kpol/Kd)Sp) to that of the Rp isomer ((kpol/Kd)Rp), was found to be 57.5 for wild-type Pol β with Mg²⁺ as the metal cofactor. nih.govacs.org This indicates that the Sp isomer is incorporated much more efficiently than the Rp isomer. The kinetic data showed that while the kpol for Rp-dATPαS was only moderately lower than that for the Sp isomer, the Kd,app was significantly higher, suggesting that the discrimination occurs primarily at the binding step. nih.govacs.org

The following table provides the kinetic parameters for the incorporation of Sp- and Rp-dATPαS by wild-type DNA Polymerase β in the presence of Mg²⁺.

| Isomer | kpol (s⁻¹) | Kd,app (µM) | (kpol/Kd) (µM⁻¹s⁻¹) | Sp/Rp Ratio |

| Sp-dATPαS | 35 | 1.8 | 19.4 | 57.5 |

| Rp-dATPαS | 20 | 59 | 0.34 |

This table details the kinetic parameters for the incorporation of the Sp and Rp isomers of dATPαS by wild-type DNA Polymerase β in the presence of Mg²⁺, highlighting the enzyme's stereoselectivity.

Divalent metal ions are crucial cofactors for DNA polymerase activity, playing key roles in catalysis and substrate binding. The identity of the divalent cation can significantly influence the catalytic efficiency and fidelity of dATPαS incorporation.

For wild-type rat brain Pol β, substituting Mg²⁺ with Mn²⁺ or Cd²⁺ altered the stereoselectivity for dATPαS isomers. With Mn²⁺, the Sp/Rp ratio decreased to 7.6, and with Cd²⁺, it was 21. nih.govacs.org This relaxation of stereoselectivity in the presence of Mn²⁺ is consistent with the generally observed decrease in the fidelity of DNA polymerases with this metal ion. aimspress.comnih.govmdpi.com Mn²⁺ has been shown to enhance the incorporation efficiency of mismatched nucleotides in some polymerases. aimspress.comnih.gov

Interestingly, a D276R mutant of Pol β, designed to introduce an additional hydrogen bonding interaction with the pro-Sp oxygen of the α-phosphate, exhibited a pronounced relaxation of stereoselectivity with all three metal ions. The Sp/Rp ratios for this mutant were 1.5 with Mg²⁺, 3.7 with Mn²⁺, and 1.5 with Cd²⁺. nih.govacs.org Furthermore, the D276R mutant showed a 5-fold increased reactivity towards Rp-dATPαS compared to the wild-type enzyme, suggesting its potential utility in the enzymatic incorporation of Rp-dNTPαS analogs. nih.govacs.org

The following table summarizes the stereoselectivity (Sp/Rp ratio) of wild-type and D276R mutant DNA Polymerase β with different divalent cations.

| Enzyme | Divalent Cation | Sp/Rp Ratio |

| Wild-Type Pol β | Mg²⁺ | 57.5 |

| Wild-Type Pol β | Mn²⁺ | 7.6 |

| Wild-Type Pol β | Cd²⁺ | 21 |

| D276R Mutant Pol β | Mg²⁺ | 1.5 |

| D276R Mutant Pol β | Mn²⁺ | 3.7 |

| D276R Mutant Pol β | Cd²⁺ | 1.5 |

This table illustrates the impact of different divalent cations on the stereoselectivity of dATPαS incorporation by both wild-type and a mutant form of DNA Polymerase β.

The catalytic cycle of DNA polymerases involves significant conformational changes. nih.govscripps.edunih.gov These enzymes are dynamic molecular machines that transition between different states to accommodate the template DNA, bind the incoming nucleotide, and catalyze the phosphoryl transfer reaction. nih.govfrontiersin.org The polymerase domain is often described as resembling a human hand, with "thumb," "palm," and "fingers" subdomains. plos.org

Upon binding of the correct dNTP, the "fingers" subdomain rotates to close over the active site, creating a snug binding pocket that facilitates catalysis. scripps.edufrontiersin.org This transition from an "open" to a "closed" conformation is a critical step in the catalytic cycle. scripps.edufrontiersin.org The use of dATPαS analogs can help to dissect these conformational changes. The altered stereochemistry and electronic properties of the phosphorothioate group can influence the stability of the closed complex and the rate of the conformational transitions.

DNA polymerases have evolved intricate mechanisms to ensure the high fidelity of DNA replication. scripps.edufrontiersin.org These fidelity checkpoints occur at multiple steps in the catalytic cycle. A key checkpoint is the induced-fit conformational change of the polymerase upon dNTP binding. plos.org

The binding of a correct nucleotide promotes the transition to the closed, catalytically active conformation, whereas an incorrect nucleotide is less likely to induce this change, leading to its dissociation before incorporation. frontiersin.org Some studies have identified an intermediate "ajar" conformation that may act as a conformational checkpoint for nucleotide selection. nih.govplos.org

The incorporation of dATPαS analogs can modulate these fidelity checkpoints. The altered geometry of the phosphorothioate linkage can affect the precise alignment of the incoming nucleotide in the active site, potentially influencing the efficiency of the conformational change and, consequently, the fidelity of the polymerase. The differential effects of the Sp- and Rp-isomers on fidelity provide further insights into the steric constraints of the active site.

Binding and Signaling Through Nucleotide Receptors (e.g., P2Y1)

Beyond its role as a substrate for polymerases, dATPαS can also interact with cell surface receptors, specifically the P2Y family of purinergic receptors. nih.govnih.govwikipedia.org These G protein-coupled receptors are activated by extracellular nucleotides like ATP and ADP and are involved in a wide range of physiological processes. qiagen.com

A kinetic analysis of the interaction between [³⁵S]dATPαS and the human P2Y1 receptor expressed in astrocytoma cells revealed a two-step binding mechanism. nih.gov This interaction involves an initial rapid binding followed by a slower isomerization of the receptor-ligand complex. The kinetic parameters for this interaction were determined to be a Kₐ of 59 ± 19 nM, an isomerization rate constant (kᵢ) of (9.0 ± 0.8) x 10⁻³ s⁻¹, and a reverse isomerization rate constant (k₋ᵢ) of (3.9 ± 0.7) x 10⁻³ s⁻¹. nih.gov This detailed kinetic characterization helps to differentiate receptor-specific binding from non-receptor interactions and provides a solid basis for radioligand assays of P2Y1 receptors. nih.gov

The following table summarizes the kinetic parameters of [³⁵S]dATPαS binding to the human P2Y1 receptor.

| Parameter | Value |

| Kₐ (nM) | 59 ± 19 |

| kᵢ (s⁻¹) | (9.0 ± 0.8) x 10⁻³ |

| k₋ᵢ (s⁻¹) | (3.9 ± 0.7) x 10⁻³ |

This table presents the kinetic parameters describing the two-step binding interaction of [³⁵S]dATPαS with the human P2Y1 nucleotide receptor.

Kinetic Analysis of this compound (dATPαS) Ligand-Receptor Interaction

The interaction of 2'-deoxyadenosine-5'-O-(1-thiotriphosphate) (dATPαS) with specific receptors, such as the human P2Y1 receptor, is not a simple one-step binding event. Kinetic analysis reveals a more complex, two-step mechanism. mdpi.com This process involves an initial rapid binding of the ligand (dATPαS) to the receptor (R) to form a receptor-ligand complex (RA), followed by a subsequent, slower conformational change or isomerization of this complex into a more stable state, denoted as (RA). mdpi.comnih.gov

This two-step model can be represented as: R + A ⇌ RA ⇌ (RA)

Studies using radiolabeled [35S]dATPαS on cells expressing human P2Y1 receptors have allowed for the characterization of the kinetic parameters of this interaction. The "slow" binding sites, which are characteristic of the receptor, were found to be a kinetically homogeneous population. mdpi.com The analysis of this interaction provided specific rate constants for the association, isomerization, and dissociation of the complex.

The kinetic parameters for the interaction of dATPαS with the P2Y1 receptor have been quantified, providing a detailed understanding of the binding dynamics. mdpi.com

This detailed kinetic profile is crucial for understanding the temporal dynamics of receptor activation by dATPαS.

Receptor Isomerization and Allosteric Modulation by this compound (dATPαS)

The binding of dATPαS induces a conformational change in the receptor, a process known as isomerization. As established in the kinetic analysis, after the initial binding event, the receptor-ligand complex undergoes a relatively slow isomerization to form a more stable, activated state. mdpi.com This conformational shift is a fundamental aspect of receptor activation and is critical for initiating downstream signaling cascades. The kinetic data suggest this isomerization is a reversible process, with rate constants for both the forward and reverse transitions. mdpi.com

Allosteric modulation involves the binding of a ligand to a site on the receptor that is distinct from the primary (orthosteric) binding site, which in turn modifies the receptor's response to the orthosteric ligand. While the isomerization induced by dATPαS binding represents a change in the receptor's conformation, this is a direct consequence of its interaction at the primary binding site. The binding of dATPαS to the P2Y1 receptor is a key step in activating the receptor, which can then be influenced by other molecules acting at allosteric sites.

Downstream Signaling Pathway Modulation by this compound (dATPαS) (e.g., G-protein coupled receptor activation)

The P2Y1 receptor, a target of dATPαS, is a member of the G-protein coupled receptor (GPCR) family. mdpi.com The binding of an agonist like dATPαS to a GPCR initiates a cascade of intracellular events that constitute downstream signaling. Upon binding and subsequent isomerization, the receptor becomes activated, enabling it to function as a guanine nucleotide exchange factor (GEF) for a heterotrimeric G protein complex. jenabioscience.com

This activation catalyzes the exchange of GDP for GTP on the Gα subunit of the G protein. nih.gov The GTP-bound Gα subunit then dissociates from the Gβγ dimer. nih.gov Both the activated Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C. nih.govjenabioscience.com

The specific downstream pathways modulated by dATPαS binding depend on the type of G protein coupled to the receptor. GPCRs can couple to different Gα subunit families (Gαs, Gαi, Gαq/11, Gα12/13), each triggering distinct cellular responses. nih.gov

Gαs: Typically activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). jenabioscience.com

Gαi: Generally inhibits adenylyl cyclase, resulting in decreased cAMP levels. jenabioscience.com

Gαq: Activates phospholipase C, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), causing calcium mobilization and Protein Kinase C (PKC) activation. jenabioscience.com

Therefore, by activating a GPCR like the P2Y1 receptor, dATPαS modulates these intricate signaling networks, leading to a wide range of cellular responses. nih.gov

Incorporation into Nucleic Acids and Biochemical Consequences

Formation of Phosphorothioate Linkages within DNA/RNA Structures

This compound (dATPαS) can serve as a substrate for DNA and RNA polymerases, allowing for its incorporation into nucleic acid chains. nih.govbiorxiv.org When dATPαS is used in enzymatic polymerization, the α-thiophosphate group participates in the formation of the internucleotide bond. This results in a modified nucleic acid backbone containing a phosphorothioate linkage instead of the natural phosphodiester linkage. nih.gov In this linkage, one of the non-bridging oxygen atoms in the phosphate (B84403) group is replaced by a sulfur atom.

Impact on Nucleic Acid-Enzyme Interactions and Processing

The substitution of a phosphodiester bond with a phosphorothioate linkage has significant biochemical consequences, particularly affecting the interactions between the nucleic acid and various enzymes. elifesciences.org These modifications can alter the structural and electrostatic properties of the DNA or RNA, influencing how enzymes recognize and process the nucleic acid strand.

One of the most notable effects is on the susceptibility of nucleic acids to nuclease degradation. The phosphorothioate linkage can confer resistance to certain nucleases. However, this resistance is not uniform and can be sequence-dependent. elifesciences.org For instance, studies on repeating sequence DNAs containing phosphorothioates showed that while some sequences like poly[d(AsT)] became resistant to pancreatic DNase I, others such as poly[d(sAT)] were rapidly degraded. elifesciences.org

Furthermore, the presence of dATPαS can modulate the kinetics of DNA polymerases. The use of alpha-thio dNTP analogs has been shown to enhance the specificity of PCR, an effect attributed to the attenuation of DNA polymerase kinetics. nih.gov

These findings demonstrate that the incorporation of dATPαS into nucleic acids creates polymers with novel properties that can be exploited for various biochemical applications, including the study of DNA-protein interactions and the development of nuclease-resistant oligonucleotides.

Resistance to Specific Exonucleases (e.g., E. coli Exonuclease III)

The molecular basis for the resistance of dATPαS-containing DNA to E. coli Exonuclease III lies in the specific three-dimensional arrangement of the phosphorothioate backbone. When DNA polymerases incorporate dATPαS during DNA synthesis, they create a phosphorothioate internucleotide linkage with a specific stereochemical configuration known as the Rp isomer. It is this Rp configuration that is refractory to cleavage by E. coli Exonuclease III. nih.govbigcontent.io

In contrast, the other stereoisomer, the Sp configuration, is susceptible to cleavage by this enzyme. nih.gov This stereoselectivity is a critical aspect of the enzyme's function and is the primary determinant of the observed resistance. While the precise molecular interactions within the active site of E. coli Exonuclease III that lead to this discrimination have not been fully elucidated through co-crystal structures, it is understood that the larger van der Waals radius of the sulfur atom compared to oxygen, and its altered electronic properties in the Rp position, likely create steric hindrance or unfavorable electronic interactions within the enzyme's catalytic center, thus impeding the hydrolysis of the phosphodiester bond.

Research has demonstrated this differential digestion pattern through various experimental approaches. For instance, studies using oligonucleotides containing site-specific phosphorothioate linkages have shown that those with the Rp configuration remain intact after exposure to E. coli Exonuclease III, while those with the Sp configuration are degraded. nih.gov This property has been exploited in various molecular biology techniques, such as site-directed mutagenesis and DNA sequencing, where the selective resistance of one strand of a DNA duplex is required.

The table below summarizes the differential susceptibility of phosphorothioate diastereomers to cleavage by 3'-exonucleases, highlighting the significant protective effect of the Rp configuration against enzymes like E. coli Exonuclease III.

| Substrate Configuration | Susceptibility to E. coli Exonuclease III | Relative Degradation Rate |

| Rp-phosphorothioate | Resistant | Significantly slower than unmodified DNA |

| Sp-phosphorothioate | Susceptible | Similar to or slightly slower than unmodified DNA |

| Unmodified Phosphodiester | Susceptible | Normal degradation rate |

This table provides a qualitative comparison based on published research findings. Precise kinetic values can vary depending on the specific DNA sequence and experimental conditions.

One study investigating the kinetics of a 3'-exonuclease on a 25-mer phosphorothioate oligonucleotide found that the degradation of the analog with a 3'-terminal S-configuration (Sp) was over 300 times slower than the analog with a 3'-terminal R-configuration (Rp). nih.gov While this study was not specific to E. coli Exonuclease III, it provides a quantitative illustration of the profound impact of phosphorothioate stereochemistry on exonuclease activity.

Advanced Analytical and Characterization Techniques for Datpalphas Datpαs Research

Chromatographic and Spectroscopic Approaches in Mechanistic Studies

Chromatographic and spectroscopic techniques are fundamental for analyzing dATPαS in reaction mixtures, assessing its purity, and studying its interactions and conformational properties.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. In dATPαS research, HPLC is essential for monitoring enzymatic reactions that utilize or produce dATPαS. By separating dATPαS from other nucleotides, substrates, and reaction products, researchers can track the progress of a reaction over time. researchgate.net This allows for the determination of reaction rates and the identification of intermediates or side products.

Furthermore, HPLC is critical for assessing the purity of synthesized or commercially obtained dATPαS. The presence of impurities, such as other nucleotide analogs or degradation products, can significantly impact experimental results. Various HPLC methods, including ion-exchange and reversed-phase chromatography, can be employed to ensure the high purity required for accurate biochemical studies. researchgate.net Monitoring nucleotide consumption and product formation using at-line HPLC has been shown to improve the yield and purity of products in in vitro transcription reactions, demonstrating the power of this technique in optimizing processes involving nucleotide analogs. nih.govnih.gov

Magnetic Resonance Spectroscopy (NMR) for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, conformation, and interactions of molecules. For dATPαS, NMR can be used to confirm its chemical structure and to study its behavior in solution. Specifically, 31P NMR is valuable for analyzing the phosphorus atom in the thiophosphate group, which can exist as Rp and Sp diastereomers due to the chirality introduced by the sulfur substitution. acs.org The 31P NMR spectrum can differentiate between these isomers, which is crucial because enzymes like DNA polymerases often exhibit stereoselectivity towards one isomer. acs.org

NMR can also probe the conformational dynamics of dATPαS and its interactions with proteins or other biomolecules. Changes in chemical shifts or relaxation times upon binding to an enzyme, for instance, can provide insights into the binding site and the conformational changes that occur upon interaction. sav.sk Two-dimensional NMR techniques can offer even more detailed information about the spatial arrangement of atoms and through-space correlations, aiding in the determination of bound conformations. nih.gov

UV-Vis Spectroscopy for Enzymatic Assay Development and Kinetic Tracing

UV-Vis spectroscopy is a simple yet powerful technique for monitoring reactions where reactants or products have distinct absorbance spectra in the ultraviolet or visible range. Many nucleotides, including dATPαS, exhibit characteristic UV absorbance profiles due to their adenine (B156593) base. nih.gov This property allows UV-Vis spectroscopy to be used for developing enzymatic assays and tracing reaction kinetics.

By monitoring the change in absorbance at a specific wavelength corresponding to the consumption of dATPαS or the production of a product, the reaction rate can be determined. bmglabtech.comthermofisher.com This is particularly useful for initial rate measurements in enzyme kinetics studies. UV-Vis spectroscopy can be adapted for high-throughput screening formats, allowing for rapid analysis of multiple reaction conditions or enzyme variants. nih.gov While less detailed than HPLC or NMR for complex mixtures, UV-Vis spectroscopy provides a convenient and cost-effective method for real-time or near-real-time monitoring of enzymatic reactions involving dATPαS. nih.gov

Radioligand Binding and Kinetic Assays

Radioligand binding assays, particularly those using labeled dATPαS, are indispensable for studying the interaction of this analog with its biological targets, such as purinergic receptors. Kinetic assays provide crucial information about the rates of binding and dissociation.

Pre-Steady-State Kinetic Analysis of Polymerase Reactions

Pre-steady-state kinetics examines the initial events of an enzymatic reaction before the system reaches a steady state where the concentrations of enzyme-substrate intermediates are constant. For DNA polymerases utilizing dATPαS, pre-steady-state kinetic analysis can reveal details about substrate binding, conformational changes, and the chemical step of nucleotide incorporation. acs.orgnih.govoup.com

Studies using dATPαS and its stereoisomers (Rp and Sp) in pre-steady-state assays with DNA polymerases have provided insights into the enzyme's stereoselectivity and the rate-limiting steps of the polymerization reaction. acs.org The "thio effect," the difference in reaction rate when a thiophosphate analog like dATPαS is used compared to the natural nucleotide, can be analyzed using pre-steady-state kinetics to understand the transition state of the phosphoryl transfer reaction. nih.govoup.com These analyses can also help determine the apparent dissociation constants (Kd,app) and maximum polymerization rates (kpol) for dATPαS isomers in the presence of different metal ions or enzyme mutations. acs.org

Applications of Labeled Datpalphas ([35S]dATPαS) in Receptor Binding Kinetics

Radiolabeling dATPαS with isotopes like 35S ([35S]dATPαS) allows for highly sensitive detection and quantification, making it ideal for studying its binding to receptors, particularly purinergic receptors like P2Y1. researchgate.netresearchgate.net Radioligand binding assays can be performed to determine receptor density (Bmax) and the equilibrium dissociation constant (Kd). sygnaturediscovery.com

Kinetic binding assays using [35S]dATPαS provide information on the rates of association (kon) and dissociation (koff) of the ligand-receptor complex. researchgate.netresearchgate.net These kinetic parameters can reveal complex binding mechanisms, such as the presence of multiple binding sites or conformational changes in the receptor upon ligand binding. researchgate.netresearchgate.net For example, studies with [35S]dATPαS have distinguished between receptor and non-receptor binding sites based on their kinetic properties and have characterized the interaction with P2Y1 receptors as a two-step process involving complex isomerization. researchgate.netresearchgate.net This kinetic analysis is valuable for differentiating specific receptor binding from non-specific interactions and provides a solid basis for radioligand assays of these receptors. researchgate.netresearchgate.net Scintillation proximity assay (SPA) is a format that can be configured for receptor binding kinetics using radiolabeled ligands like [35S]dATPαS, where the receptor is immobilized on beads. revvity.com

Development and Optimization of Enzymatic and Receptor Assays

This compound (dATPαS) is a specialized nucleotide analogue employed in biochemical assays to evaluate enzyme function, including kinases and GTPases . Its inclusion in such assays aims to explore the intricate mechanics of protein phosphorylation and nucleotide exchange in these enzymes . Beyond these specific applications, dATPαS is notably integrated into the enzymatic cascade that underpins pyrosequencing technology. This system relies on the cooperative activity of several enzymes to monitor DNA synthesis in real-time nih.govguidetopharmacology.org.

The development and optimization of this enzymatic assay system are critically dependent on the properties of the constituent enzymes—DNA polymerase, ATP sulfurylase, luciferase, and apyrase—and the substrates, including dATPαS nih.govtrilinkbiotech.comnih.gov. Parameters such as stability, fidelity, specificity, sensitivity, KM, and kcat are imperative for optimal performance nih.govglpbio.com. The kinetics of these enzymes can be studied in real-time within the pyrosequencing assay format nih.govglpbio.com.

A key aspect of the assay's optimization involved the substitution of natural dATP with dATPαS. This modification was crucial because natural dATP is a substrate for luciferase, which would lead to false-positive signals in a luminometric detection system nih.govguidetopharmacology.orgtrilinkbiotech.comnih.govresearchgate.netnih.govchemicalbook.com. By using dATPαS, which is efficiently utilized by DNA polymerase but not recognized by luciferase, the assay's specificity and signal-to-noise ratio were significantly improved nih.govchemicalbook.com.

Pyrosequencing Methodology Improvements Utilizing this compound (dATPαS)

Pyrosequencing is a non-electrophoretic DNA sequencing method that monitors DNA synthesis in real-time by detecting the release of pyrophosphate (PPi) nih.govguidetopharmacology.orgnih.gov. The methodology relies on a cascade of four enzymatic reactions nih.govguidetopharmacology.orgtrilinkbiotech.comnih.gov. The incorporation of dATPαS has been a significant improvement in the development of this technology nih.govguidetopharmacology.orgtrilinkbiotech.comnih.govglpbio.comresearchgate.netnih.govchemicalbook.com.

Role of this compound (dATPαS) in Signal-to-Noise Enhancement

The primary role of dATPαS in pyrosequencing is to enhance the signal-to-noise ratio nih.govresearchgate.netnih.govchemicalbook.com. In the pyrosequencing reaction, pyrophosphate is released upon nucleotide incorporation by DNA polymerase. This PPi is then converted to ATP by ATP sulfurylase, and the ATP fuels the luciferase-catalyzed oxidation of luciferin (B1168401), producing light that is detected as a signal nih.govguidetopharmacology.orgnih.govnih.gov. Natural dATP can also be a substrate for luciferase, leading to light production independent of DNA synthesis and thus generating false signals nih.govguidetopharmacology.orgtrilinkbiotech.comnih.govresearchgate.netnih.govchemicalbook.com. The substitution of dATP with dATPαS, which is not recognized by luciferase, effectively eliminates this source of background noise, resulting in a cleaner signal directly correlated with nucleotide incorporation nih.govchemicalbook.com.

Impact of Pure Sp-Isomer this compound (dATPαS) on Read Length and Accuracy

Early applications of pyrosequencing were limited by the read length, partly due to the properties of the dATPαS used nih.govglpbio.com. The dATPαS initially applied was a mixture of two isomers, Sp and Rp nih.govnih.govchemicalbook.com. Research revealed that the Rp isomer was not incorporated into the DNA template by DNA polymerase and, more importantly, inhibited the activity of apyrase nih.govnih.gov. Apyrase is an enzyme in the pyrosequencing reaction mixture responsible for degrading unincorporated nucleotides and excess ATP, which is essential for maintaining a stable baseline and allowing subsequent nucleotide additions nih.govnih.gov. The inhibition of apyrase by the Rp isomer negatively impacted the efficiency of the reaction and limited the achievable read length nih.govnih.gov.

Integration with Luciferase-Based Real-Time DNA Synthesis Monitoring

This compound (dATPαS) is an integral component of the luciferase-based real-time DNA synthesis monitoring system utilized in pyrosequencing nih.govguidetopharmacology.orgtrilinkbiotech.comnih.govnih.gov. The method operates on the principle of sequencing-by-synthesis guidetopharmacology.orgtrilinkbiotech.com. A sequencing primer is hybridized to a single-stranded DNA template, and the reaction is initiated by the sequential addition of the four different deoxynucleoside triphosphates (dNTPs), including dATPαS nih.govguidetopharmacology.orgnih.gov.

Computational and Theoretical Chemistry Studies of Datpalphas Datpαs

Molecular Dynamics Simulations of Datpalphas (dATPαS) in Protein-Nucleic Acid Complexes.

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their interactions over time. While direct MD simulations specifically detailing dATPαS in protein-nucleic acid complexes are not extensively detailed in the provided search results, related studies on dATP and other nucleotide analogs in complex with DNA polymerases and other enzymes offer relevant insights into the types of analyses performed acs.org.

MD simulations can explore the flexibility of the protein and nucleic acid components, the position and orientation of the nucleotide analog within the binding site, and the network of interactions (hydrogen bonds, electrostatic interactions, van der Waals forces) that stabilize the complex.

Analysis of MD trajectories can reveal preferred binding poses of dATPαS within the active site of enzymes like DNA polymerases. Conformational changes in both the nucleotide analog and the surrounding protein and nucleic acid can be observed, providing insights into the induced-fit mechanisms or pre-organization of the active site for catalysis. Studies on related systems using MD have investigated the structural and dynamical effects of incoming nucleotides in complex with DNA polymerases, highlighting the importance of local interactions in the binding regions acs.org.

MD simulations are crucial for understanding the role of the solvent environment and essential metal ions (such as Mg²⁺, which are often required for nucleotide-processing enzymes) in the binding and activity of nucleotide analogs. The presence and coordination of metal ions can significantly influence the charge distribution and conformation of the triphosphate group, impacting its interaction with the protein and its reactivity acs.orgmdpi.com. Simulations can characterize the hydration shell around dATPαS and the metal ions, as well as the dynamic interactions between these components and the protein residues. QM/MM studies of dATP hydrolysis by enzymes like SAMHD1 have explicitly included the role of metal ions (Fe²⁺ and Mg²⁺) in the catalytic mechanism acs.orgacs.org.

Quantum Mechanical and Hybrid QM/MM Calculations for Reaction Pathways.

Quantum mechanical (QM) and hybrid QM/MM calculations are essential for studying chemical reactions involving bond breaking and formation, providing detailed information about reaction pathways, transition states, and energy barriers. These methods are particularly valuable for elucidating the catalytic mechanisms of enzymes interacting with substrates like dATPαS.

dATPαS participates in phosphoryl transfer reactions, notably during DNA synthesis catalyzed by DNA polymerases, where it is incorporated into the growing DNA strand. QM/MM calculations have been widely applied to study phosphoryl transfer mechanisms in various enzymes, including DNA polymerases and kinases mdpi.comnih.govnih.govnih.govresearchgate.net. These studies aim to determine the precise sequence of events during the reaction, including the role of catalytic residues, the movement of protons, and the formation of transition states.

QM/MM calculations can map the energetic landscape of the nucleotide incorporation process, identifying the energy barriers for each step, such as substrate binding, phosphoryl transfer, and product release. This helps in understanding the factors that govern the efficiency and fidelity of DNA synthesis. The fidelity of DNA replication is also maintained by proofreading mechanisms, where misincorporated nucleotides are excised by exonucleases oup.com. While the provided results mention experimental studies on the turnover of (Sp)-dATPαS by T4 DNA polymerase and the stereochemistry of the associated exonuclease activity, suggesting an inversion of configuration at the phosphorus atom via a direct displacement mechanism, detailed computational studies on the energetic landscape of dATPαS proofreading are not described nih.gov. Computational methods could be used to investigate the mechanism and energetics of the exonucleolytic cleavage of DNA containing incorporated phosphorothioate (B77711) linkages derived from dATPαS.

Structure-Activity Relationship (SAR) and Ligand Design Principles.

Understanding the structure-activity relationship (SAR) of dATPαS involves correlating its structural features with its biological activity, such as its recognition and processing by enzymes. Computational methods contribute to SAR studies by providing detailed insights into the interactions between dATPαS and its protein targets. Although extensive SAR or ligand design principles specifically focused on modifying dATPαS for new applications are not detailed in the search results, the studies highlight how the sulfur substitution affects its interaction with enzymes like DNA polymerases and luciferase biolog.debiolog.deresearchgate.net.

In silico Screening for Novel Interactions.

In silico screening is a computational technique used to search large databases of chemical compounds for potential ligands that are predicted to bind to a specific biological target, or conversely, to find biological targets that a specific compound might interact with ut.eebiorxiv.org. For dATPαS, in silico screening can be applied to identify novel proteins or pathways with which this modified nucleotide might interact.

Studies have utilized molecular docking and molecular dynamics simulations to investigate the binding of dATP and related nucleotide analogs to various enzymes, including DNA polymerases, reverse transcriptases, and ribonucleotide reductase nih.govresearchgate.netacs.orgresearchgate.net. These computational approaches can predict binding poses, affinities, and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions) between the nucleotide and the protein active site or allosteric sites mdpi.combiorxiv.org.

For example, molecular docking and dynamics simulations have been used to study how dATP interacts with HIV-1 reverse transcriptase, providing insights into the structural basis of nucleotide binding and the mechanisms of drug resistance researchgate.netresearchgate.net. Similarly, computational studies have explored the allosteric regulation of ribonucleotide reductase by dATP, revealing how its binding can induce conformational changes that affect enzyme activity researchgate.netacs.org.

While the search results did not highlight extensive novel interaction screening studies specifically initiated with dATPαS against vast libraries of targets, the methodologies employed in studying dATP and other nucleotides are directly applicable. In silico screening could be used to:

Identify potential off-target interactions of dATPαS that might be relevant in experimental settings.

Explore the binding of dATPαS to different isoforms or mutants of known interacting proteins.

Screen for interactions with entirely new classes of proteins or nucleic acid structures where the unique properties of the alpha-thio modification might confer selective binding.

The use of computational tools like molecular docking and Brownian dynamics simulations has been demonstrated in quantifying the association rates between nucleotides (like dADP) and proteins (like myosin), which is a form of in silico analysis of interactions escholarship.orgnih.gov. These methods can be extended to dATPαS to predict its association kinetics with various biological partners.

Research Applications and Methodological Advancements Utilizing Datpalphas Datpαs

Genomic and Chromatin Structure Analysis.

The study of how DNA is organized within the nucleus, its three-dimensional structure, and its interaction with proteins (chromatin) is crucial for understanding gene regulation and genomic function. Modified nucleotides like dATPαS can play a role in methods developed for probing these complex structures.

Genome Conformation Capture (GCC) Technologies Employing Phosphorothioate (B77711) Linkages.

Genome Conformation Capture (GCC) technologies, such as Hi-C and its derivatives, are used to map the spatial organization of chromatin within the nucleus. These methods typically involve crosslinking interacting chromatin segments, digesting the DNA with restriction enzymes, ligating the crosslinked fragments, and then sequencing the ligation products to identify interacting genomic regions. nih.gov

While specific mentions of dATPαS in the context of GCC are limited in the provided results, related alpha-thiotriphosphates, such as dGTPαS, have been utilized. In tethered chromosome conformation capture sequencing, the inclusion of dGTPαS in a fill-in reaction introduces a phosphorothioate bond. nih.gov This modification is significant because phosphorothioate linkages located 5' to a biotinylated cytosine residue are resistant to cleavage by Exonuclease III, an enzyme used to remove biotinylated nucleotides from non-ligated DNA ends. nih.gov This resistance protects true ligation junctions during the experimental procedure, highlighting the utility of phosphorothioate linkages in safeguarding specific DNA ends from enzymatic degradation in GCC workflows. The principle suggests that dATPαS, as an alpha-thiotriphosphate, could potentially be employed in similar strategies to introduce nuclease-resistant linkages at specific points during DNA manipulation steps in GCC technologies.

Use in DNA Labeling and Enrichment Strategies for Chromatin Topology.

DNA labeling and enrichment are integral parts of many techniques aimed at understanding chromatin topology. These strategies allow for the isolation and analysis of specific genomic regions or DNA molecules based on their modifications or associations. While the provided search results discuss DNA labeling and chromatin topology analysis generally, a direct link detailing the specific use of dATPαS for labeling and enrichment in chromatin topology studies is not explicitly established.

DNA Sequencing and Mutation Detection Technologies.

dATPαS has found significant applications in DNA sequencing and technologies for detecting genetic variations due to its interaction with DNA polymerases and other enzymes.

Pyrosequencing for Single Nucleotide Polymorphism (SNP) and Viral Genotyping.

Pyrosequencing is a "sequencing by synthesis" method that detects nucleotide incorporation by measuring the release of pyrophosphate (PPi) in a real-time enzymatic cascade that produces light. wikipedia.org, microbenotes.com In this process, dATPαS is used as a substitute for the natural deoxyadenosine (B7792050) triphosphate (dATP). qiagen.com, wikipedia.org, microbenotes.com This substitution is crucial because natural dATP can function as a weak substrate for luciferase, one of the key enzymes in the pyrosequencing reaction, leading to false signals or increased background luminescence. microbenotes.com, researchgate.net dATPαS, while efficiently utilized by DNA polymerase for incorporation into the growing DNA strand, is not recognized by luciferase, thus preventing this interference and increasing the signal-to-noise ratio. qiagen.com, researchgate.net

The incorporation of dATPαS releases pyrophosphate (PPi) which is then converted to ATP by ATP sulfurylase. qiagen.com This ATP drives the luciferase-mediated conversion of luciferin (B1168401) to oxyluciferin, generating light proportional to the amount of incorporated nucleotide. qiagen.com The light signal is detected, and the sequence is determined based on the order and intensity of the light peaks as each dNTP is sequentially added. qiagen.com, wikipedia.org

Pyrosequencing, utilizing dATPαS, has been widely applied for Single Nucleotide Polymorphism (SNP) genotyping and viral typing. thescipub.com, psu.edu, nih.gov, researchgate.net Its advantages include accuracy, flexibility, and suitability for analyzing short to moderately long DNA sequences. thescipub.com, psu.edu The use of pure Sp-isomer of dATPαS has been shown to enable longer read lengths in pyrosequencing, facilitating the analysis of medically important microorganisms and resequencing for mutation screening. nih.gov

An example of data that might be generated in pyrosequencing for SNP genotyping is a pyrogram, which shows the light signal peaks corresponding to nucleotide incorporation. The amplitude of these peaks is proportional to the number of nucleotides incorporated. In an A/T SNP assay, for instance, the pyrogram would show peaks corresponding to the incorporation of dATPαS or dTTP, allowing determination of the genotype. researchgate.net

Primer Extension Assays for DNA Variation Analysis.

Primer extension assays are techniques used to identify nucleotides at specific positions in a DNA or RNA template by extending a primer annealed to the template. dATPαS has been employed in bioluminometric primer extension assays for the detection of single-base changes and DNA variation analysis. jenabioscience.com, researchgate.net

These assays can rely on measuring the differences in primer extension efficiency by a DNA polymerase when encountering a matched versus a mismatched 3'-terminal nucleotide, utilizing α-thiotriphosphate analogs like dATPαS. researchgate.net The incorporation of the modified nucleotide can be coupled with a detection system, often bioluminescent, to signal the extension event. This allows for the identification of specific alleles or mutations at a target site. jenabioscience.com, researchgate.net

While standard primer extension can use labeled primers and electrophoresis for analysis, the use of dATPαS in a bioluminometric format provides a real-time detection method for single-base changes. jenabioscience.com, researchgate.net This approach is valuable for targeted DNA variation analysis, offering an alternative to other methods like ARMS-PCR or direct sequencing for certain applications. cd-genomics.com, thermofisher.com

Chemical Sequencing of End-Labeled Restriction Fragments.

Chemical sequencing methods, such as the Maxam-Gilbert method, involve base-specific chemical cleavage of DNA followed by gel electrophoresis to determine the sequence. End-labeling of DNA fragments is a critical step in these protocols. researchgate.net, harvard.edu

[35S]dATPαS has been successfully used for 3'-end-labeling of DNA restriction fragments in chemical sequencing protocols. nih.gov, researchgate.net, ucla.edu This offers a valuable alternative to the commonly used radioactive isotope 32P for end-labeling. nih.gov, ucla.edu The use of [35S]dATPαS provides several advantages, including improved safety due to the lower energy beta emissions of 35S compared to 32P, enhanced ease of use, better resolution of sequencing gels, and reduced DNA degradation rates over prolonged periods. nih.gov, researchgate.net, ucla.edu

In this method, plasmid DNA or other DNA fragments are labeled at the 3' end using [35S]dATPαS and a DNA polymerase like T7 Sequenase. nih.gov, ucla.edu Following labeling, the DNA undergoes base-specific chemical cleavage reactions. The resulting fragments, labeled at their 3' ends, are then separated by size using polyacrylamide gel electrophoresis, and the sequence is read from an autoradiogram. researchgate.net, ucla.edu A single labeling reaction with [35S]dATPαS can yield enough labeled DNA for numerous sequencing lanes, and the labeled DNA remains stable for extended periods. nih.gov, ucla.edu This approach has been demonstrated for mapping the sequence-specificity of DNA damage. nih.gov, researchgate.net, ucla.edu

Chemical sequencing methods specifically designed for phosphorothioate oligonucleotides have also been developed, utilizing the susceptibility of the phosphorothioate backbone to cleavage by certain chemical agents like 2-iodoethanol. acs.org, acs.org, nih.gov These methods allow for the sequencing of modified oligonucleotides themselves, complementing the use of dATPαS in sequencing natural DNA fragments.

| Compound Name | PubChem CID |

| Datpalphas (dATPαS) | 196416 |

| [35S]this compound | 10951309 |

| 2'-deoxyadenosine-5'-(alpha-thio)triphosphate | 196416 |

| alpha-Thio-datp | 196416 |

| Sp-Datp alpha S | 196416 |

| Sp-dATP-.alpha.-S | 196416 |

| alpha-Thiodeoxyadenosine triphosphate | 196416 |

| 2'-deoxyadenosine-5'-O-(1-thiotriphosphate) | 196416 |

| 2'-deoxyadenosine-5'-O'-(1-thiotriphosphate) Sp-isomer | 10951309 |

Data Table 1: Applications of dATPαS in Pyrosequencing

| Application | Description | Key Benefit of dATPαS Use | Relevant Citations |

| SNP Genotyping | Determining single nucleotide variations in a DNA sequence. | Prevents false signals from luciferase interaction, improving accuracy and signal-to-noise. | thescipub.com, psu.edu, researchgate.net, nih.gov |

| Viral Genotyping | Identifying the specific strain or type of a virus based on its genome sequence. | Enables accurate and real-time detection of nucleotide incorporation in viral DNA/RNA. | thescipub.com, psu.edu |

| Mutation Detection | Identifying changes in a DNA sequence compared to a reference sequence. | Facilitates precise identification of incorporated nucleotides at mutation sites. | thescipub.com, nih.gov |

| Resequencing | Sequencing a known region of DNA to confirm its sequence or identify variations. | Allows for reliable sequence determination in targeted regions. | thescipub.com, nih.gov |

| Identification of Microorganisms | Determining the species or strain of bacteria or fungi based on DNA sequence. | Provides a robust method for sequencing short DNA stretches for identification. | thescipub.com, psu.edu, nih.gov |

| DNA Methylation Analysis | Quantitative analysis of methylation status at specific CpG sites. | Can be adapted for quantitative analysis by measuring peak heights. | nih.gov |

| Loss of Heterozygosity | Detecting the absence of one allele at a specific locus. | Enables quantitative assessment of allele presence. | nih.gov |

Data Table 2: Advantages of [35S]dATPαS in Chemical Sequencing End-Labeling

| Feature | Benefit Compared to 32P End-Labeling | Relevant Citations |

| Safety | Lower energy beta emissions of 35S reduce radiation exposure risk. | nih.gov, ucla.edu |

| Ease of Use | Simpler handling procedures due to reduced safety concerns. | nih.gov, ucla.edu |

| Resolution | Produces sharp bands on sequencing gels with low background. | nih.gov, ucla.edu |

| DNA Degradation | Labeled DNA can be used for prolonged periods without significant degradation. | nih.gov, researchgate.net, ucla.edu |

| Yield | A single labeling reaction can produce DNA for numerous sequencing lanes. | nih.gov, ucla.edu |

Probing Protein-Nucleic Acid Interactions and Dynamics. this compound (dATPαS) plays a significant role in investigating the complex interactions between proteins and nucleic acids, as well as their dynamic processes. Its modified phosphate (B84403) group offers unique properties that can be leveraged in various experimental approaches.

Elucidation of DNA Polymerase Fidelity and Processivity. DNA polymerases are enzymes responsible for synthesizing DNA, and their fidelity (accuracy of nucleotide incorporation) and processivity (ability to remain bound to the template and catalyze multiple incorporation events) are critical for maintaining genome integritythermofisher.comthermofisher.com. dATPαS, particularly its individual stereoisomers, has been instrumental in studying the mechanisms by which DNA polymerases select and incorporate nucleotidesbiolog.deacs.org. Studies using diastereomeric phosphorothioate analogues of deoxyadenosine triphosphate, including dATPαS, have provided insights into the stereochemical course of the nucleotide incorporation reaction catalyzed by various DNA polymerasesbiolog.deacs.org. For instance, research on Escherichia coli DNA polymerase I demonstrated that the enzyme preferentially incorporates the Sp-diastereomer of dATPαS, leading to the formation of phosphorothioate linkages in the Rp configuration in the DNA backbonetrilinkbiotech.com. The incorporation of dATPαS can influence polymerase kinetics and has been used to investigate how polymerases handle non-natural substrates, contributing to the understanding of mutagenesis and repair mechanismstrilinkbiotech.comrsc.org. Differences in the incorporation rates and stereoselectivity of dATPαS diastereomers by different polymerases or in the presence of various metal ions can reveal details about the enzyme's active site and catalytic mechanismacs.org.

Interactive Table 1: Stereoselectivity of Rat Brain DNA Polymerase β with dATPαS Diastereomers and Metal Ions

| Substrate | Metal Ion | kpol (s-1) | Kd,app (μM) | Sp/Rp Ratio |

| dATP | Mg2+ | 9.5 ± 0.4 | 24 ± 3 | - |

| Rp-dATPαS | Mg2+ | - | - | 57.5 |

| Sp-dATPαS | Mg2+ | - | - | 57.5 |

| Rp-dATPαS | Mn2+ | - | - | 7.6 |

| Sp-dATPαS | Mn2+ | - | - | 7.6 |

| Rp-dATPαS | Cd2+ | - | - | 21 |

| Sp-dATPαS | Cd2+ | - | - | 21 |

Note: Data adapted from pre-steady-state kinetic analyses acs.org. kpol and Kd,app values for individual Rp- and Sp-dATPαS diastereomers were not explicitly provided in the abstract for all conditions, only the resulting Sp/Rp ratio.

Future Research Directions and Unexplored Avenues for Datpalphas Datpαs Research

Development of Next-Generation Stereoselective Synthetic Strategies.

The presence of a chiral center at the alpha-phosphate in dATPαS leads to the existence of Sp and Rp diastereomers. These isomers can exhibit differential interactions with enzymes, influencing reaction rates and outcomes. nih.gov While enzymatic methods have been used to synthesize dATPαS diastereomers with high purity, developing next-generation stereoselective synthetic strategies remains a crucial area for future research. nih.govresearchgate.net Current research has shown that wild-type DNA polymerase beta can incorporate both Sp and Rp isomers, with a preference for the Sp isomer in the presence of Mg2+. nih.gov Altering metal ions or introducing site-directed mutagenesis in polymerases can change this stereoselectivity. nih.govdokumen.pub For instance, a D276R mutant of DNA polymerase beta showed relaxed stereoselectivity and enhanced reactivity towards the Rp-dATPαS isomer. nih.govresearchgate.net Future efforts could focus on designing and optimizing chemical or enzymatic synthesis routes that allow for precise control over the stereochemical outcome, enabling the production of highly pure Sp or Rp isomers on a larger scale. This would facilitate more detailed studies on the specific biological roles and enzymatic preferences for each isomer and potentially lead to the development of stereoisomer-specific applications.

Integration of Datpalphas (dATPαS) with Advanced Single-Molecule Characterization Techniques.

Single-molecule techniques offer unprecedented resolution for observing biological processes at the individual molecule level. researchgate.netyoutube.com Integrating dATPαS into advanced single-molecule characterization techniques, such as single-molecule FRET (smFRET), optical tweezers, and real-time DNA sequencing platforms, holds significant potential. researchgate.netsemi.ac.cnnih.gov dATPαS has already been used in techniques like pyrosequencing to improve signal-to-noise ratios and obtain longer reads, particularly when using the pure Sp isomer. researchgate.netresearchgate.netresearchgate.netgoogle.com Future research could explore the use of labeled dATPαS analogs in these techniques to directly monitor the incorporation kinetics, conformational changes of polymerases, and the dynamics of DNA replication or repair in real-time with single-molecule resolution. semi.ac.cnnih.gov This could provide deeper mechanistic insights into enzyme-substrate interactions and the impact of phosphorothioate (B77711) modification on these processes. For example, optical tweezers can monitor the activity of individual DNA polymerase molecules in real time. nih.gov

Exploration of this compound (dATPαS) Interactions with Novel Enzymatic Systems and Therapeutic Targets.

While dATPαS is known to interact with various DNA polymerases, its interactions with a broader range of enzymatic systems and potential therapeutic targets remain largely unexplored. Future research could investigate the substrate specificity and kinetic parameters of novel enzymes, including those involved in nucleic acid metabolism, epigenetic modifications, and signaling pathways, in the presence of dATPαS and its individual isomers. researchgate.netnih.gov Understanding these interactions could reveal new applications for dATPαS as a probe for enzyme activity, an inhibitor, or a substrate for enzymatic synthesis of modified nucleic acids. For instance, studies have explored the interaction of [35S]dATPαS with human P2Y1 receptors, indicating potential interactions with purinergic signaling pathways. researchgate.net Exploring the impact of dATPαS on chromatin-modifying enzymes, which are considered therapeutic targets, could also be a fruitful area. nih.gov

Design and Application of this compound (dATPαS) in Synthetic Biology and Nanotechnology.

The unique chemical properties of dATPαS, such as the nuclease resistance conferred by the phosphorothioate linkage, make it an attractive building block for synthetic biology and nanotechnology applications. google.com Future research could focus on designing and incorporating dATPαS into synthetic genetic circuits, artificial nucleic acid structures, and DNA-based nanomaterials. openedition.orgmit.edunih.gov This could lead to the development of more stable and functional synthetic biological systems or novel nanomaterials with tailored properties. For example, dATPαS has been used in Genome Conformation Capture (GCC) technology, which involves incorporating it into target DNA during nick-translation to create nuclease-resistant linkages for studying genome architecture. google.comgoogleapis.com The convergence of nanotechnology and synthetic biology offers opportunities to create hybrid systems where dATPαS-modified nucleic acids could play a key role in sensing, assembly, or delivery mechanisms. openedition.orgmit.edunih.govdeloitte.com DNA nanotechnology, for instance, utilizes DNA as a building material for creating complex nanostructures. nih.gov

Synergistic Approaches Combining Computational Predictions with Experimental Validation.

Combining computational approaches, such as molecular dynamics simulations and docking studies, with experimental validation can significantly accelerate the understanding of dATPαS interactions and guide the design of new applications. nih.govuoh.edu.iq Future research should leverage these synergistic approaches to predict the binding modes and affinities of dATPαS isomers with various enzymes and protein targets. nih.gov Computational models could also be used to simulate the behavior of dATPαS-modified nucleic acids in different environments and predict their stability and interactions with other molecules. nih.gov Experimental techniques, including structural biology methods (e.g., crystallography, cryo-EM) and biochemical assays, would then be essential for validating these predictions and providing detailed structural and kinetic information. researchgate.net This integrated approach can lead to a more rational design of experiments and a deeper understanding of the fundamental principles governing the behavior of dATPαS in complex biological and engineered systems.

Q & A

Q. How can researchers design reproducible experiments to synthesize and characterize Datpalphas?

To ensure reproducibility, experimental protocols must detail:

- Synthesis conditions : Precise temperatures, solvents, and catalysts (e.g., anhydrous conditions at 80°C with Pd/C catalyst).

- Characterization methods : Include NMR, HPLC, and mass spectrometry data for purity verification .

- Control experiments : Compare results with known analogs to validate novel structural features.

Example table for synthesis parameters:

| Parameter | Specification |

|---|---|

| Temperature | 80°C ± 2°C |

| Solvent | Anhydrous DMF |

| Catalyst | 5% Pd/C (w/w) |

| Reaction Time | 24 hours |

Methodological Tip : Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental documentation, ensuring all steps are machine-readable .

Q. What strategies are effective for managing contradictory data in this compound research?

Contradictions often arise from:

- Sample heterogeneity : Use dynamic light scattering (DLS) to assess batch consistency.

- Analytical variability : Cross-validate results with orthogonal techniques (e.g., XRD for crystallinity vs. SEM for morphology) .

- Statistical rigor : Apply ANOVA or Bayesian analysis to quantify uncertainty .